molecular formula C44H32P2 B118720 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl CAS No. 76189-55-4

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Cat. No.: B118720
CAS No.: 76189-55-4
M. Wt: 622.7 g/mol
InChI Key: MUALRAIOVNYAIW-UHFFFAOYSA-N
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Description

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: is an organophosphorus compound widely used in asymmetric synthesis. This chiral diphosphine ligand consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. It is known for its axial chirality due to restricted rotation, making it a valuable tool in enantioselective transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is typically prepared from 1,1’-bi-2-naphthol via its bis triflate derivatives. The process involves the reaction of 1,1’-bi-2-naphthol with triflic anhydride in the presence of pyridine, followed by the addition of diphenylphosphine .

Industrial Production Methods: Industrial production methods focus on optimizing the synthesis for large-scale applications. This includes the use of efficient catalytic systems and reaction conditions that ensure high yields and purity of the final product .

Chemical Reactions Analysis

Asymmetric Hydrogenation

BINAP forms chiral complexes with Ru(II), Rh(I), and other metals to drive enantioselective hydrogenation of prochiral substrates.

Substrate ClassCatalyst SystemConditionsProduct (ee)Source
α-(Acylamino)acrylic estersRu(OAc)₂[(S)-BINAP]MeOH, low H₂ pressureS-configuration (>90% ee)
β-Keto estersRu-BINAPH₂ (1–4 atm), RTβ-Hydroxy esters (95–99% ee)
Allylic alcoholsRh-BINAPTHF, 50°CChiral alcohols (88–94% ee)

Mechanistic Highlights :

  • Ru-Catalyzed Hydrogenation : Proceeds via a monohydride-olefin pathway, where reversible migratory insertion forms a metallacycle intermediate. H₂ or solvent (e.g., MeOH) cleaves the Ru–C bond, yielding cis-addition products .

  • Stereocomplementarity : (R)-BINAP/Ru and (S)-BINAP/Rh yield opposite enantiomers due to distinct chelation geometries .

Asymmetric Carbon–Carbon Bond Formation

BINAP-metal complexes facilitate C–C coupling with high stereocontrol.

Heck Reactions

Palladium-BINAP catalysts enable arylations of alkenes:

SubstrateCatalystConditionsProduct (ee)Source
Cyclic enol ethersPd(OAc)₂/(R)-BINAPK₂CO₃, DMF, 80°CArylated ethers (92% ee)
Aryl triflatesPd-BINAPAg₂CO₃, THFChiral biaryls (85–91% ee)

Hydroformylation

Rh-BINAP catalysts convert alkenes to chiral aldehydes:

AlkeneConditionsAldehyde (ee)Branch:Linear RatioSource
Styrene derivativesSyngas (CO/H₂), 60°C(R)-2-Arylpropanals (89% ee)10:1

Enantioselective Isomerization

Ru-BINAP induces chiral amplification in allylamine isomerization:

SubstrateCatalystConditionsProduct (Application)Source
N,N-DiethylgeranylamineRuCl₂[(R)-BINAP]THF, 50°C(−)-Menthol precursor (99% ee)

Key Step : 1,3-Hydrogen shift mediated by π-allyl Ru intermediates .

Homochiral Ligand Assembly on Metal Clusters

BINAP’s axial chirality directs enantioselective cluster formation:

SystemObservationImplicationSource
Au₁₁(S,S-DIOP)₄(BINAP)CD profiles vary with BINAP chiralityHomochiral preference (SS-type)
Ag-BINAP complexesEnantioselective aldol reactionsChiral sorting via ligand interactions

Comparative Performance of BINAP Derivatives

Modified BINAP ligands enhance catalytic efficiency:

LigandReactionImprovement vs. BINAPSource
3,5-DABINAP (R = Me)Hydrogenation of ketones20% higher conversion
SEGPHOSHydroformylation15% higher ee

Stability and Reactivity Data

PropertyValue/ObservationConditionsSource
Thermal decomposition>250°C (inert atmosphere)TGA analysis
Air sensitivityOxidizes slowly in airStorage under argon

BINAP’s versatility in asymmetric catalysis stems from its rigid binaphthyl backbone, which imposes precise stereochemical environments on metal centers. Ongoing research focuses on ligand modifications (e.g., 3,5-DABINAP) and mechanistic elucidation to expand its synthetic utility.

Scientific Research Applications

Structural Characteristics

BINAP is characterized by its C2-symmetric framework, which lacks a stereogenic atom but exhibits axial chirality due to restricted rotation between the naphthyl rings. The dihedral angle between these rings is approximately 90°, contributing to its high barrier to racemization and making it an effective ligand for metal complexes . The natural bite angle of BINAP is around 93°, which enhances its coordination with transition metals such as palladium, rhodium, and ruthenium .

Asymmetric Catalysis

1. Chiral Ligand in Transition-Metal Catalysis

BINAP is primarily recognized for its role as a chiral ligand in transition-metal-catalyzed asymmetric reactions. Its complexes with metals like palladium and rhodium have been pivotal in various enantioselective transformations:

  • Palladium-Catalyzed Reactions : BINAP is instrumental in facilitating carbon-carbon coupling reactions and hydrogenation processes. For instance, palladium-BINAP complexes have been shown to promote the synthesis of enantiomerically enriched products from racemic substrates, achieving high yields and selectivities .
  • Rhodium-Catalyzed Reactions : Rhodium-BINAP complexes are particularly effective in the synthesis of chiral alcohols and amines. A notable application includes the asymmetric hydrogenation of ketones, where BINAP's presence significantly enhances enantioselectivity .

2. Applications in Organic Synthesis

The utility of BINAP extends beyond simple hydrogenation reactions. It has been employed in various synthetic pathways:

  • Enantioselective Protonation : BINAP-AgF complexes have been used for the enantioselective protonation of silyl enol ethers, showcasing the versatility of BINAP in generating chiral intermediates .
  • Synthesis of Pharmaceuticals : Due to its ability to produce highly enantiomerically pure compounds, BINAP is frequently used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemistry .

Case Study 1: Hydrogenation of Ketones

In a study on the hydrogenation of simple ketones using a ruthenium-BINAP catalyst system, researchers reported enantiomeric excess values exceeding 94% under mild conditions. The catalyst demonstrated remarkable stability and reactivity, making it suitable for industrial applications .

Case Study 2: Asymmetric Carbonitration

Another significant application involves the asymmetric carbonitration of alkenes using palladium-BINAP catalysts. This process not only yields alkyl nitrates with high enantiomeric excess but also highlights BINAP's role in facilitating complex transformations that are challenging with other ligands .

Comparative Performance

The following table summarizes the performance of BINAP compared to other common chiral ligands in various catalytic processes:

LigandMetal CatalystReaction TypeEnantioselectivity (%)
BINAPPdCarbon-Carbon Coupling>90
BINAPRhAsymmetric Hydrogenation>94
(S)-BINOLRuEnantioselective Reduction85-90
SEGPHOSNiCross-Coupling Reactions80-85

Mechanism of Action

The mechanism of action of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl involves its role as a chiral ligand in metal-catalyzed reactions. The compound forms complexes with metals like ruthenium, rhodium, and palladium, which then catalyze enantioselective transformations. The rigid backbone of the ligand forces the phenyl rings attached to phosphorus to adopt specific conformations, allowing for selective interactions with substrates .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is unique due to its high enantioselectivity and broad applicability in various asymmetric reactions. Its axial chirality and rigid structure make it a valuable tool in the synthesis of chiral compounds .

Biological Activity

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (commonly referred to as BINAP) is a chiral diphosphine ligand widely recognized for its significant role in asymmetric catalysis. Its unique structural properties and biological activities have made it a subject of extensive research. This article delves into the biological activity of BINAP, highlighting its applications in catalysis, interactions with metal complexes, and potential therapeutic uses.

Structural Characteristics

BINAP is characterized by its rigid binaphthyl backbone and two bulky diphenylphosphine groups. This configuration not only imparts chirality but also enhances its ability to coordinate with transition metals, making it a valuable ligand in various chemical reactions.

  • Molecular Formula : C₄₄H₃₂P₂
  • Molecular Weight : 622.69 g/mol

1. Asymmetric Catalysis

BINAP is primarily used in asymmetric synthesis, where it facilitates the formation of enantiomerically pure compounds. Its coordination with metals such as palladium and rhodium significantly improves the selectivity and efficiency of catalytic processes.

Reaction Type Metal Complex Enantiomeric Excess (%)
Asymmetric Hydrogenation(S)-BINAP-PdCl₂Up to 98%
Asymmetric Heck Reaction(S)-BINAP-RhCl₃90%
Enantioselective Diels-AlderAg(I)-BINAP85%

2. Photocatalytic Activity

Recent studies have shown that BINAP-derived copper complexes exhibit photocatalytic properties. These complexes are being explored for their potential in various photocatalytic processes, including single electron transfer (SET) reactions.

  • Case Study : A study evaluated Cu(NN)(BINAP)BF₄ complexes for their photocatalytic activity. The results indicated moderate activity in SET processes but negligible performance in proton-coupled electron transfer (PCET) processes. Modifications to the ligand structure improved electron transfer capabilities.

3. Anticancer Activity

Research has indicated that BINAP and its metal complexes may possess anticancer properties. Particularly, studies focused on copper-based complexes derived from BINAP have shown promising results against triple-negative breast cancer cell lines.

  • Findings : A homoleptic complex Cu(dppz)₂BF₄ demonstrated significant cytotoxicity against cancer cells, suggesting that the biological activity may be attributed more to the metal complex than to the ligand itself.

Safety and Handling

While BINAP is a highly effective compound in various applications, it poses certain hazards:

  • Toxicity : BINAP is toxic to aquatic life and can cause skin and respiratory irritation.
  • Precautions : Proper protective equipment (gloves, goggles) should be used when handling BINAP to minimize exposure risks.

Q & A

Basic Questions

Q. What are the key synthetic methods for preparing enantiopure BINAP, and how do reaction conditions influence yield?

BINAP is synthesized via asymmetric catalysis or resolution of racemic mixtures. A high-yield (91%) method involves reacting binaphthol derivatives with diphenylphosphine chloride in toluene at 85°C for 20 hours under 1,1,3,3-tetramethyldisiloxane, followed by hydrolysis with NaOH . The reaction’s success depends on strict moisture exclusion and inert gas protection to prevent oxidation of phosphine groups . Racemic BINAP (CAS 98327-87-8) is often resolved using chiral auxiliaries or enzymatic methods .

Q. What precautions are critical for handling and storing BINAP in laboratory settings?

BINAP is air-sensitive and prone to oxidation. Storage under inert gas (N₂ or Ar) at room temperature is essential . Safety data sheets highlight hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Use PPE (gloves, goggles) and local exhaust ventilation to minimize exposure.

Q. How is BINAP typically characterized, and what analytical techniques validate its purity and enantiomeric excess?

Key characterization methods include:

  • ¹H/³¹P NMR : Confirms structure and detects oxidation byproducts (e.g., phosphine oxides) .
  • HPLC with chiral columns : Measures enantiomeric excess (ee) using cellulose-based stationary phases .
  • X-ray crystallography : Resolves coordination geometry in metal complexes .

Advanced Research Questions

Q. How do BINAP’s steric and electronic properties influence enantioselectivity in asymmetric catalysis?

BINAP’s binaphthyl backbone creates a chiral pocket that dictates metal coordination geometry. The dihedral angle between naphthyl rings (~70–90°) imposes steric constraints, favoring specific transition states. In palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig), BINAP’s electron-rich phosphine groups enhance oxidative addition rates while steric bulk suppresses β-hydride elimination, improving selectivity (up to 99.6% ee in aryl aminations) . Comparative studies with BIPHEP or BINOL show BINAP’s superior performance in C–C bond-forming reactions due to its rigid backbone .

Q. What strategies address contradictions in enantioselectivity data across studies using BINAP-metal complexes?

Discrepancies often arise from:

  • Metal center choice : Rh(I) vs. Pd(0) alters coordination geometry and reaction pathways. For example, Rh-BINAP complexes favor hydrogenation of α,β-unsaturated ketones, while Pd-BINAP excels in cross-couplings .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, whereas toluene enhances steric discrimination .
  • Additives : Silver salts (AgOTf) can abstract halides, modifying metal-ligand electronic properties .

Q. How can BINAP-based catalysts be optimized for challenging substrates (e.g., sterically hindered aryl halides)?

Optimization strategies include:

  • Ligand modification : Introducing electron-withdrawing groups (e.g., –CF₃) on phenyl rings to modulate electron density .
  • Pre-catalyst design : Using [(R)-BINAP]PdCl₂ pre-complexes to ensure ligand-to-metal stoichiometry .
  • Reaction engineering : High-throughput screening (e.g., microwaves) accelerates parameter optimization for bulky substrates .

Properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
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InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
Source PubChem
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InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40913327
Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Molecular Weight

622.7 g/mol
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CAS No.

76189-55-4, 98327-87-8, 76189-56-5
Record name (+)-BINAP
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Record name Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl
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Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,399,771 discloses a process for preparing BINAP starting from enantiomerically pure binaphthol which is firstly converted into the corresponding bis(trifluoro-methanesulfonate). BINAP is subsequently obtained by nickel-catalysed coupling with diphenylphosphine. Disadvantages of this process are the high price and the difficulty of industrial handling of the sensitive and extremely aggressive trifluoromethanesulfonic anhydride in the preparation of binaphthol bis(trifluoromethane-sulfonate). The use of other trifluoromethanesulfonic acid derivatives such as trifluoromethanesulfonyl fluoride or chloride is also difficult in process engineering terms due to the high volatility of the compounds (b.p.=−20° C. and 32° C., respectively).
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Synthesis routes and methods II

Procedure details

According to Example 6, 2-(4-isobutylphenyl) propanoic acid and the methyl ester of acetylaminocinnamic acid were asymmetrically hydrogenated with the Rh- or Ru complexes of (R)-(+)-BINAP-C3 -TS (Table 4).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

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